molecular formula C8H11N3O2S B8664037 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylic acid

2-(piperazin-1-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B8664037
M. Wt: 213.26 g/mol
InChI Key: LSBRUUSUUVOXFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(piperazin-1-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a piperazine moiety and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-piperazinyl-thiazole-5-carboxylic acid typically involves the reaction of thiazole derivatives with piperazine under controlled conditions. One common method includes the condensation of 2-aminothiazole with piperazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 2-piperazinyl-thiazole-5-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(piperazin-1-yl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-piperazinyl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylic acid is unique due to the combination of the thiazole ring and piperazine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications that are not as readily achievable with other similar compounds .

Properties

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

2-piperazin-1-yl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C8H11N3O2S/c12-7(13)6-5-10-8(14-6)11-3-1-9-2-4-11/h5,9H,1-4H2,(H,12,13)

InChI Key

LSBRUUSUUVOXFJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=C(S2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromothiazole carboxylic acid 1 (1 g; 4.8 mmol) and piperazine (6.2 g; 72 mmol; 24 equiv.) were dissolved in dioxane, K2CO3 (3.32 g; 24 mmol; 5 equiv.) was added and the suspension was refluxed over night. The solvent was removed at the rotary evaporator, the residue dissolved in ethanol, filtered and recrystallized. The crude product was dried at the oil pump and directly used in the following step.
Name
2-Bromothiazole carboxylic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3.32 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.